molecular formula C17H17F2N3O2 B2967829 2,4-difluoro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide CAS No. 2034247-83-9

2,4-difluoro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide

Cat. No.: B2967829
CAS No.: 2034247-83-9
M. Wt: 333.339
InChI Key: WPCMQYUCLYGRCN-JOCQHMNTSA-N
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Description

2,4-difluoro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide is a useful research compound. Its molecular formula is C17H17F2N3O2 and its molecular weight is 333.339. The purity is usually 95%.
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Scientific Research Applications

  • KCNQ2/Q3 Potassium Channel Openers for Epilepsy and Pain Treatment : A series of benzamides, including compounds similar to the queried chemical, have been found to open KCNQ2/Q3 potassium channels. These compounds are active in animal models of epilepsy and pain. Specifically, compound 12 [ICA-027243, N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide] showed activity in several rodent models of epilepsy and pain. However, it displayed unacceptable toxicities upon repeated dosing. This led to the development of a second compound, 51 [N-(2-chloro-pyrimidin-5-yl)-3,4-difluoro-benzamide, ICA-069673], which was advanced into a phase 1 clinical study (Amato et al., 2011).

  • Synthesis of Trifluoromethylated 4,5-Dihydroorotic Acid Analogues : This research involves the reaction of pyrimidin-2(1H)-ones with trimethylsilyl cyanide to yield Michael-like 1,4-conjugate hydrocyanation adducts. These compounds are used to synthesize new trifluoromethylated 4,5-dihydroorotic acid analogues and their esters, in both racemic and enantiopure forms (Sukach et al., 2015).

  • HDAC Inhibition for Cancer Treatment : A compound named MGCD0103, which is structurally similar to the queried chemical, has been described as an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11, leading to the blockage of cancer cell proliferation and induction of apoptosis. This compound has entered clinical trials and shows promise as an anticancer drug (Zhou et al., 2008).

  • Synthesis and Photophysical Properties of Pyrimidine-Based BF2 Complexes : This research presents a new family of pyrimidine-based BF2 complexes. These heterocycles were synthesized and characterized for their photophysical properties, BSA-binding experiments, and molecular docking studies, indicating potential applications in photophysical and biochemical fields (Bonacorso et al., 2019).

Properties

IUPAC Name

2,4-difluoro-N-(4-pyrimidin-2-yloxycyclohexyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O2/c18-11-2-7-14(15(19)10-11)16(23)22-12-3-5-13(6-4-12)24-17-20-8-1-9-21-17/h1-2,7-10,12-13H,3-6H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCMQYUCLYGRCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=C(C=C(C=C2)F)F)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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